

A Technical Guide to the Research Applications of 2-Methoxy-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

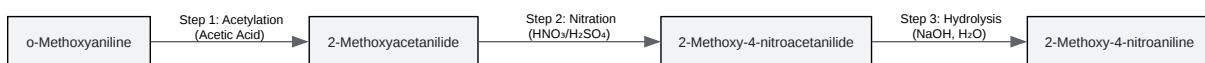
Abstract: **2-Methoxy-4-nitroaniline** (CAS No. 97-52-9), a substituted aromatic amine, is a well-established intermediate in the chemical industry, primarily recognized for its role in the synthesis of azo dyes and pigments.^{[1][2]} However, its utility extends far beyond coloration. The unique arrangement of its methoxy, nitro, and amino functional groups imparts a range of chemical reactivities and biological interactions that make it a valuable tool in diverse research fields. This technical guide provides an in-depth exploration of the potential applications of **2-Methoxy-4-nitroaniline** in research, with a focus on its role in synthetic chemistry, biochemistry, toxicology, and materials science. Detailed experimental protocols, quantitative data, and process visualizations are provided to support further investigation and application by professionals in drug development and scientific research.

Physicochemical Properties and Synthesis

2-Methoxy-4-nitroaniline is a yellow to orange crystalline powder.^{[1][3]} Its chemical structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on an aniline ring, is key to its reactivity.

Physicochemical Data

The fundamental properties of **2-Methoxy-4-nitroaniline** are summarized below.


Property	Value	Reference(s)
CAS Number	97-52-9	[1][4][5]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1][2][6]
Molecular Weight	168.15 g/mol	[6][7][8]
Appearance	Yellow to orange crystalline powder	[1][3][4]
Melting Point	140-142 °C	[3]
Water Solubility	Sparingly soluble	[1][4]
Organic Solvents	Soluble in ethanol, acetone, DMSO, NMP	[1][3][4]

Solubility Data

The solubility of **2-Methoxy-4-nitroaniline** varies significantly across different organic solvents. A study by Bao et al. (2020) systematically measured its solubility, with the trend from highest to lowest being: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol (EG) > n-butanol > water.[9]

Synthesis Overview

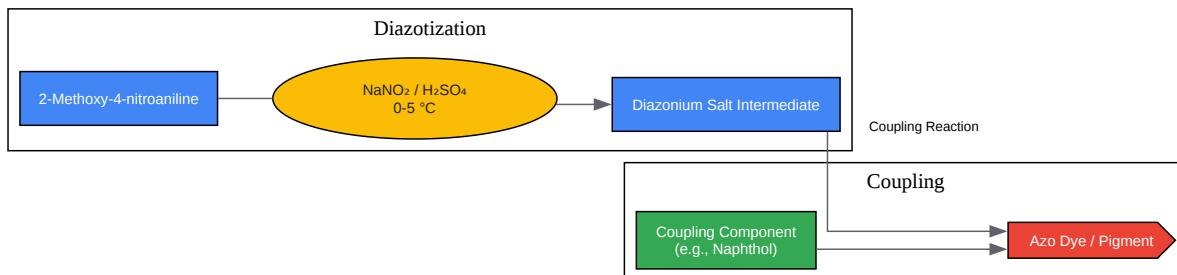
The most common industrial synthesis of **2-Methoxy-4-nitroaniline** is a multi-step process starting from o-methoxyaniline.[10][11] The process involves the protection of the amino group via acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis to yield the final product.[10]

[Click to download full resolution via product page](#)

Diagram 1: Multi-step synthesis of **2-Methoxy-4-nitroaniline**.

Synthesis Yields

The efficiency of the synthesis process is critical. Various reported methods show high yields for each step.


Reaction Step	Reactants/Conditions	Product	Yield (%)	Reference(s)
Nitration/Hydrolysis	4-nitro-2-methoxy-N-p-toluenesulfonylaniline, H_2SO_4 , then NaOH	2-methoxy-4-nitroaniline	95	[1]
Hydrolysis	2-methoxy-4-nitroacetanilide, NaOH , H_2O at 100°C for 2h	2-methoxy-4-nitroaniline	95.3	[7][12]
Full Process	o-methoxyaniline through acetylation, nitration, and alkaline hydrolysis	2-methoxy-4-nitroaniline	93	[11]

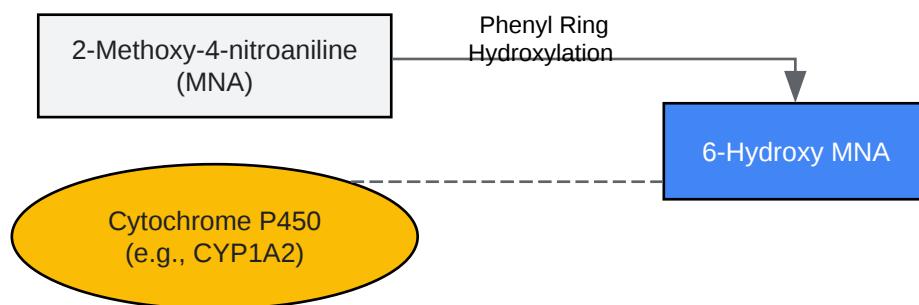
Core Research Applications

Dye and Pigment Chemistry

The primary industrial application of **2-Methoxy-4-nitroaniline** is as a diazo component for synthesizing azo dyes.[5][13] It is a crucial precursor for high-volume pigments like Pigment Yellow 74 and various red dyes (Fast Red B Base).[2][4][6]

The synthesis involves diazotization of the primary amino group of **2-Methoxy-4-nitroaniline**, followed by coupling the resulting diazonium salt with a suitable coupling component (e.g., phenols, naphthols, or other aromatic amines).[14][15]

[Click to download full resolution via product page](#)


Diagram 2: General workflow for Azo Dye synthesis.

Biochemical and Toxicological Research

2-Methoxy-4-nitroaniline serves as a valuable chemical probe in biochemical and toxicological studies.

Enzyme Induction: Research has shown that **2-Methoxy-4-nitroaniline** is a significant and selective inducer of Cytochrome P450 1A2 (CYP1A2) in rats, owing to its small molecular size. [9] This property makes it a useful tool for studying the regulation and function of this key drug-metabolizing enzyme.

Metabolism: In rodent models (Harlan Sprague Dawley rats and B6C3F1/N mice), the metabolism of **2-Methoxy-4-nitroaniline** occurs primarily through hydroxylation of the phenyl ring to form 6-hydroxy MNA.[16]

[Click to download full resolution via product page](#)**Diagram 3: Metabolic pathway of 2-Methoxy-4-nitroaniline.**

Toxicology: Due to its structural similarity to carcinogenic anilines, its toxicological profile has been investigated.[\[17\]](#) Studies have assessed its potential for genotoxicity, reproductive toxicity, and contact hypersensitivity.[\[17\]](#)

Study Type	Model	Dosing	Key Findings	Reference(s)
Subacute Toxicity	B6C3F1/N Mice (Female)	10,000 ppm in feed for 14 days	Decreased body weight (13.5%) and absolute kidney weight (14.8%).	[17]
Subacute Toxicity	B6C3F1/N Mice (Male)	1250-10,000 ppm in feed for 14 days	Increased relative liver weights (9-13%).	[17]
Reproductive Toxicity	Rodents	5000 ppm in feed	Decreases in mean litter weights observed.	[17]
Mutagenicity	S. typhimurium TA100, TA98	250-1000 µg/plate	Induced significant increases in mutant colonies (with and without metabolic activation).	[17]
Contact Dermatitis	Human (Dye-stuff workers)	Patch test with 0.2% solution	One of 14 sensitized workers showed a positive reaction to 2-methoxy-4-nitroaniline.	[4]

Pharmaceutical and Medicinal Chemistry

The nitroaniline scaffold is present in various biologically active molecules. **2-Methoxy-4-nitroaniline** serves as a versatile building block for synthesizing derivatives with potential therapeutic applications, including antineoplastic (anticancer) drugs.[9][16] Its functional groups allow for further chemical modifications to create libraries of novel compounds for screening.[18] For instance, the related compound 4-Fluoro-2-Methoxy-5-Nitroaniline is a key intermediate in the synthesis of the anticancer drug Mereletinib.[19]

[Click to download full resolution via product page](#)**Diagram 4:** Workflow for medicinal chemistry exploration.

Analytical Chemistry and Materials Science

Photometric Reagent: **2-Methoxy-4-nitroaniline** has been utilized as a photometric reagent for the quantitative determination of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives.[9]

Nonlinear Optical (NLO) Materials: Its molecular structure, featuring strong donor and acceptor groups, suggests potential for use as a nonlinear optical (NLO) material, an area of interest in advanced materials research.[3][16]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-nitroaniline (Hydrolysis Step)

This protocol details the hydrolysis of 2-Methoxy-4-nitroacetanilide, a key step in the overall synthesis.[7][10]

Materials:

- 2-Methoxy-4-nitroacetanilide
- Sodium hydroxide (NaOH)
- Deionized water
- 1 L round-bottom flask, reflux condenser, heating mantle, stirring apparatus
- Vacuum filtration setup

Procedure:

- Suspend the dried 2-methoxy-4-nitroacetanilide (e.g., 189.2 g, 0.9 mol) in 500 mL of water in the 1 L round-bottom flask.[10]

- Prepare a solution of sodium hydroxide (e.g., 72 g, 1.8 mol) in 200 mL of water and add it to the suspension.[10]
- Heat the mixture to 100°C and maintain at reflux for 2 hours with constant stirring. The solid will dissolve as the hydrolysis reaction proceeds.[7][10]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.[10]
- Collect the yellow crystalline product by vacuum filtration.
- Wash the filter cake with cold deionized water (e.g., 3 x 100 mL).[10]
- Dry the product to a constant weight at 80°C. An expected yield of approximately 95% can be achieved.[1][10]

Protocol 2: General Procedure for Azo Dye Synthesis (Diazotization)

This protocol outlines the general diazotization of an aromatic amine like **2-Methoxy-4-nitroaniline**.[15][20]

Materials:

- **2-Methoxy-4-nitroaniline**
- Concentrated sulfuric acid (H_2SO_4) or hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Urea (to destroy excess nitrous acid)
- Deionized water
- Beakers, ice bath, stirring apparatus

Procedure:

- Dissolve the aromatic amine (e.g., 4 g, 0.024 mol of 2-Methoxy-5-nitroaniline, an isomer with similar reactivity) in a mixture of concentrated acid (e.g., 6 mL H₂SO₄) and water (e.g., 50 mL) in a beaker.[15]
- Cool the mixture to 0-5°C in an ice bath with continuous stirring.
- Prepare a solution of sodium nitrite (e.g., ~0.02 mol in 10 mL water) and add it dropwise to the cooled amine solution, maintaining the temperature below 5°C.[15]
- Continue stirring for approximately 30 minutes after the addition is complete.
- Verify the completion of diazotization using a suitable test (e.g., starch-iodide paper or 4-(N,N-dimethylamino)benzaldehyde solution).[15]
- The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction with the chosen coupling component.

Conclusion

2-Methoxy-4-nitroaniline is a versatile chemical compound with significant research potential that extends well beyond its traditional role in the dye industry. Its utility as a selective enzyme inducer in biochemical research, a scaffold for medicinal chemistry, a reagent in analytical methods, and a precursor to advanced materials highlights its importance. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists and researchers aiming to explore and leverage the diverse applications of this valuable intermediate. Further investigation into its derivatives and their biological activities represents a promising avenue for future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 5. CAS 97-52-9 | 2-Methoxy-4-nitroaniline | Fast Red B Base [jayfinechem.com]
- 6. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 7. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 2-Methoxy-4-nitroaniline | 97-52-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 13. nbino.com [nbino.com]
- 14. orientjchem.org [orientjchem.org]
- 15. scialert.net [scialert.net]
- 16. 2-Methoxy-4-nitroaniline CAS#: 97-52-9 [m.chemicalbook.com]
- 17. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. nbino.com [nbino.com]
- 20. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Research Applications of 2-Methoxy-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147289#potential-applications-of-2-methoxy-4-nitroaniline-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com